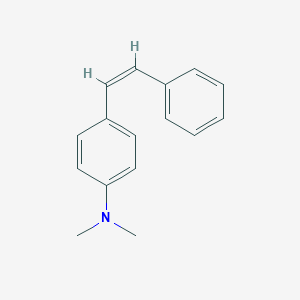

cis-4-Dimethylaminostilbene

Description

Contextualization within the Broader Class of Stilbene (B7821643) Derivatives

Stilbene and its derivatives are fundamental systems for studying photochemical reactions such as cis-trans isomerization and photocyclization. nih.govresearchgate.net The parent compound, stilbene, exists as two geometric isomers: trans-stilbene (B89595) and cis-stilbene (B147466). Upon irradiation, these isomers can interconvert, a process that has been extensively studied to understand the fundamental principles of photochemistry. rsc.orgcaltech.edu The introduction of various functional groups, such as nitro or amino groups, creates donor-acceptor stilbenes with unique properties. nih.govnih.gov These substitutions can influence the electronic structure of the molecule, affecting its absorption and emission characteristics, as well as the pathways for excited-state deactivation. nih.govacs.org

Significance of Amino-Substituted Stilbenes in Advanced Chemical Research

Amino-substituted stilbenes are of particular interest due to the strong electron-donating nature of the amino group, which can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. nih.govresearchgate.net This ICT character is crucial in determining the fluorescence properties and photoisomerization dynamics of these molecules. nih.govresearchgate.net The presence of an amino group can also influence the synthetic routes and reactivity of stilbene derivatives, as seen in the regioselective carbolithiation of o-amino-(E)-stilbenes. acs.org

Furthermore, amino-substituted stilbenes have found applications in various research areas. They have been investigated as fluorescent probes for studying biological systems and as potential components in the development of molecular motors and photoswitches. ontosight.airesearchgate.net The ability to tune their properties through substitution makes them versatile tools in materials science and medicinal chemistry. rsc.orgresearchgate.net For instance, certain N-alkylamino stilbene compounds have been explored as inhibitors of amyloid β aggregation in Alzheimer's disease research. mdpi.com

Overview of Key Research Areas in cis-4-Dimethylaminostilbene Chemistry

Research on this compound has focused on several key areas, primarily revolving around its photochemical behavior. The compound is known for its fluorescent properties and has been studied for its potential use in fluorescence microscopy and as a sensitizer (B1316253) in photochemical reactions. ontosight.ai

A significant area of investigation is the photoisomerization of this compound to its trans isomer. cdnsciencepub.com This process involves the absorption of light, leading to an excited state that can then relax to either the cis or trans ground state. The quantum yields of fluorescence and photoisomerization are key parameters in these studies. researchgate.net

The excited-state dynamics of amino-substituted stilbenes, including those with dimethylamino groups, are another major focus. acs.orgresearchgate.net Upon excitation, these molecules can undergo various relaxation processes, including fluorescence, intersystem crossing to a triplet state, and internal conversion. nih.govacs.org The interplay between these pathways is highly dependent on factors like solvent polarity. researchgate.net For example, in 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a related compound, the relaxation pathways are complex and involve multiple conical intersections and intersystem crossings. nih.govresearchgate.net

The potential for photocyclization is another aspect of stilbene chemistry. nih.gov While cis-stilbenes can undergo photocyclization to form dihydrophenanthrene derivatives, this process can be influenced by the substituents present. researchgate.net

Below is a table summarizing some key properties of this compound.

| Property | Value |

| Chemical Formula | C16H17N |

| Isomeric Configuration | cis |

| Key Functional Group | Dimethylamino |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14301-11-2 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(Z)-2-phenylethenyl]aniline |

InChI |

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8- |

InChI Key |

XGHHHPDRXLIMPM-HJWRWDBZSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Cis 4 Dimethylaminostilbene

Strategies for Stereoselective Synthesis of the cis Isomer

The generation of the sterically hindered cis isomer of 4-Dimethylaminostilbene necessitates kinetic control over the reaction pathway to prevent isomerization to the more stable trans form. Key strategies include specific olefination reactions and photochemical isomerization.

Wittig Reaction and Related Olefination Approaches

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl or other electron-donating substituents, generally favor the formation of Z-alkenes (cis-isomers). organic-chemistry.org This preference is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds more rapidly to give the cis product. organic-chemistry.orgwikipedia.org

For the synthesis of cis-4-Dimethylaminostilbene, this involves the reaction of a non-stabilized benzylphosphonium ylide with 4-dimethylaminobenzaldehyde, or a 4-dimethylaminobenzylphosphonium ylide with benzaldehyde. The use of salt-free conditions is often crucial for maximizing the yield of the cis isomer, as lithium salts can lead to equilibration of intermediates and favor the formation of the more stable trans-alkene. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, typically favors the formation of E-alkenes (trans-isomers). However, modifications to the phosphonate reagent and reaction conditions can be employed to enhance the yield of the cis product.

Table 1: Stereoselectivity in Wittig and Related Reactions for Stilbene (B7821643) Synthesis

| Reaction Type | Ylide/Reagent Type | Typical Product | Rationale |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide | Z-alkene (cis) | Kinetically controlled, rapid formation of the cis-oxaphosphetane intermediate. organic-chemistry.org |

| Wittig Reaction | Stabilized Ylide | E-alkene (trans) | Thermodynamically controlled, reversible reaction favors the more stable trans product. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Standard Phosphonate | E-alkene (trans) | Favors the formation of the thermodynamically more stable product. nih.gov |

| Schlosser Modification | Non-stabilized Ylide | E-alkene (trans) | Involves deprotonation/reprotonation of the betaine (B1666868) intermediate to favor the threo form, leading to the E-alkene. wikipedia.org |

Photochemical Isomerization for Enriched cis Configuration

Photochemical isomerization is a powerful technique to convert the thermodynamically stable trans-4-Dimethylaminostilbene into the cis isomer. researchgate.net This process involves irradiating a solution of the trans isomer with ultraviolet (UV) light, which excites the molecule from the ground state (S₀) to an excited singlet state (S₁). researchgate.netwiley-vch.de In the excited state, the energy barrier for rotation around the central carbon-carbon double bond is significantly lowered, allowing for isomerization. mdpi.com Subsequent non-radiative decay returns the molecule to the ground state, yielding a mixture of cis and trans isomers. cdnsciencepub.com

By carefully selecting the irradiation wavelength and solvent, it is possible to enrich the photostationary state with the cis isomer. The quantum yield of the trans to cis isomerization is influenced by factors such as solvent polarity and viscosity. mdpi.comcdnsciencepub.com For push-pull stilbenes like 4-dimethylaminostilbene, the photophysical properties are strongly modulated by the solvent environment. researchgate.net In non-polar solvents, the isomerization process is generally efficient. However, in polar solvents, other deactivation pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, can compete with isomerization and reduce its efficiency. mdpi.com

Table 2: Photochemical Isomerization Data for Substituted Stilbenes

| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φt→c) | Reference |

|---|---|---|---|---|

| 4-Nitro-4'-dimethylaminostilbene | Toluene | Not specified | Not specified, but occurs via a singlet excited state. cdnsciencepub.com | cdnsciencepub.com |

| 4-Nitro-4'-dimethylaminostilbene | Toluene | Not specified | Studied in detail, showing complex deactivation pathways. acs.org | acs.org |

| 4-Cyano-4'-dimethylaminostilbene | Various | 366 | Varies with solvent (e.g., ~0.4 in methylcyclohexane) | researchgate.net |

Advanced Synthetic Routes for Functionalized Amino-Stilbenes

Beyond classical methods, several advanced synthetic strategies have been developed for the synthesis of functionalized cis-amino-stilbenes. These routes often offer improved stereocontrol and functional group tolerance.

One such method is the Sonogashira coupling of a substituted aryl halide with a terminal alkyne, followed by a stereoselective reduction of the resulting diarylacetylene. nih.gov The reduction of the alkyne to a cis-alkene can be achieved with high selectivity using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or by hydroboration-protonolysis. This two-step sequence provides excellent control over the double bond geometry. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective and diastereoselective synthesis of non-symmetric cis-stilbene (B147466) diamines. nih.govacs.org For instance, the aza-Henry reaction between an aryl nitromethane (B149229) and an N-Boc-protected imine, catalyzed by a chiral mono(amidine) (MAM) bifunctional catalyst, can produce orthogonally protected cis-stilbene diamine precursors with high stereocontrol. nih.gov While not a direct synthesis of 4-dimethylaminostilbene itself, these methods are highly relevant for creating functionalized derivatives with a cis-stilbene core.

Challenges and Innovations in cis-Stilbene Synthesis

The primary challenge in the synthesis of cis-stilbenes is their inherent thermodynamic instability compared to their trans counterparts. This often leads to isomerization to the trans form during synthesis or purification, resulting in low yields and impure products. Achieving high stereoselectivity for the cis isomer requires careful control of reaction conditions to favor kinetic over thermodynamic products.

Innovations in this area focus on the development of new catalysts and synthetic methods that provide high cis-selectivity under mild conditions. For example, the discovery of novel organocatalysts for the aza-Henry reaction has enabled the synthesis of highly enantioenriched cis-stilbene diamines at non-cryogenic temperatures. nih.govacs.org Another innovative approach is the use of the Ramberg-Bäcklund reaction, which has been shown to unexpectedly yield cis-stilbenes with high selectivity for certain substituted diarylsulfones. researchgate.net

Furthermore, advancements in catalytic hydrogenation are addressing the challenge of reducing sterically hindered olefins, which is relevant for the final step in some multi-step syntheses of complex stilbene derivatives. escholarship.org The development of catalytic Wittig reactions also aims to improve the efficiency and reduce the waste associated with this classical method. organic-chemistry.org These ongoing developments continue to provide more efficient and selective pathways to access challenging molecules like this compound.

Advanced Spectroscopic Elucidation of Cis 4 Dimethylaminostilbene Molecular and Electronic Structures

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure, revealing information about bond strengths, molecular symmetry, and the conformational state of cis-4-Dimethylaminostilbene.

Due to steric hindrance between the two phenyl rings, cis-stilbenes are forced into a non-planar conformation. This lack of symmetry means that more vibrational modes are IR-active compared to the highly symmetric trans isomer. Key characteristic absorptions for this compound are expected in several regions. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below this value. The carbon-carbon double bond (C=C) stretch of the central ethylene (B1197577) bridge is a crucial indicator of conjugation and is expected in the 1630-1680 cm⁻¹ region. Vibrations associated with the aromatic rings (C=C stretching) appear in the 1400-1600 cm⁻¹ range. A notable feature for cis-disubstituted alkenes is the C-H out-of-plane bending (wagging) vibration, which gives rise to a characteristic absorption.

Table 3.1: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Alkene (Vinyl) | 3080 - 3010 | Medium |

| C-H Stretch | Methyl (N(CH₃)₂) | 2990 - 2850 | Strong |

| C=C Stretch | Alkene | 1680 - 1630 | Weak-Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-N Stretch | Aryl-Amine | 1350 - 1250 | Strong |

This table is based on established frequency ranges for the constituent functional groups. vscht.czuc.edu

Raman spectroscopy is a complementary technique to IR spectroscopy that probes molecular vibrations through inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman-active. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for this compound, which lacks such symmetry, many vibrations are active in both techniques.

The Raman spectrum provides valuable insights into the skeletal vibrations of the molecule, particularly the C=C stretching mode of the central double bond and the aromatic rings. The intensity and position of these bands are sensitive to the degree of π-conjugation within the molecule. In the cis conformation, the twisting of the phenyl rings out of the plane of the double bond disrupts this conjugation, which can lead to changes in the Raman shifts compared to the planar trans isomer. The C=C ethylenic stretch is a particularly strong and characteristic band in the Raman spectra of stilbenes.

Table 3.2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Alkene | 3100 - 3000 | Medium |

| C=C Stretch | Alkene | ~1640 | Strong |

| C=C Stretch | Aromatic Ring | ~1595 | Strong |

This table is based on typical Raman shifts for substituted stilbenes. chemicalbook.com

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy techniques are essential for understanding the behavior of this compound upon absorption of light, revealing the pathways and timescales of energy dissipation from its electronically excited states.

Steady-state absorption spectroscopy measures the wavelengths of light a molecule absorbs to transition from its ground electronic state to an excited state. The parent molecule, cis-stilbene (B147466), exhibits a primary absorption maximum (λ_max) around 280 nm in hexane. omlc.org The addition of the powerful electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position is known to cause a significant bathochromic (red) shift of this absorption band due to the extension of the π-conjugated system and the resulting charge-transfer character of the transition.

In contrast to absorption, steady-state emission (fluorescence) from cis-aminostilbenes is characteristically very weak. omlc.org The quantum yield of fluorescence for cis-stilbene itself is extremely low (on the order of 10⁻⁵). This is because the excited state has a very short lifetime, as it rapidly undergoes a non-radiative decay process, primarily through twisting around the central double bond towards the trans isomer. This efficient photoisomerization pathway effectively quenches the fluorescence. Therefore, while this compound absorbs light strongly, it is expected to be a very poor emitter.

Table 3.3: Typical Steady-State Spectroscopic Properties of Substituted cis-Stilbenes

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|---|

| cis-Stilbene | Hexane | ~280 | N/A | < 0.0001 |

To capture the fleeting existence of the emissive excited state of cis-aminostilbenes, femtosecond time-resolved emission techniques are required. While data for this compound itself is scarce due to its low quantum yield, studies on closely related "push-pull" stilbenes like 4-dimethylamino-4'-cyano-stilbene (DCS) provide critical insights. core.ac.ukresearchgate.net

Upon photoexcitation, these molecules undergo an ultrafast intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting part of the molecule. This ICT process dramatically changes the dipole moment of the molecule and occurs on a sub-picosecond timescale. In polar solvents, the surrounding solvent molecules then reorient themselves to stabilize this new, highly polar excited state. This solvent relaxation process causes a continuous red-shift in the emission spectrum over time, known as a dynamic Stokes shift. Time-resolved emission studies on DCS in polar solvents have shown that this spectral evolution can occur over several picoseconds. core.ac.ukresearchgate.net It is highly probable that this compound follows a similar, albeit even faster, trajectory before isomerization occurs.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique for identifying short-lived intermediates that are formed in the excited state. In this method, a pump pulse excites the molecule, and a subsequent probe pulse measures the absorption of these transient species at various delay times.

Studies on the parent cis-stilbene have provided a clear picture of the isomerization pathway. researchgate.net Immediately after excitation, a broad excited-state absorption (ESA) band appears at long wavelengths (~630 nm). This band, corresponding to the initially excited, nearly planar S₁ state, decays on a sub-picosecond timescale. Concurrently, a new absorption band grows in around 340 nm. This second band is attributed to a key intermediate known as the "phantom" or perpendicular state (p*), where the two phenyl rings are twisted 90° relative to each other around the central double bond. This twisted geometry is a critical juncture from which the molecule can decay back to the ground state as either the cis or trans isomer. The lifetime of this phantom state is also extremely short, typically in the range of 0.3 to 1.0 picoseconds. researchgate.net The presence of the dimethylamino group in this compound is expected to influence the energetics and lifetimes of these excited-state intermediates, but the fundamental mechanism involving a twisted intermediate is presumed to be the same.

Table 3.4: Transient Absorption Data for cis-Stilbene Isomerization Intermediates

| Transient Species | Wavelength of Max. Absorption (λₘₐₓ) | Solvent | Lifetime |

|---|---|---|---|

| S₁ (vertically excited state) | ~630 nm | Hexane | < 1 ps |

| p* (perpendicular state) | ~340 nm | Hexane | ~0.75 ps |

Data adapted from studies on the parent molecule, cis-stilbene. researchgate.net

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of this compound and for distinguishing it from its trans isomer. The spatial arrangement of atoms in the cis and trans isomers results in distinct magnetic environments for the protons, leading to unique chemical shifts and coupling constants in their ¹H NMR spectra.

The identification of cis and trans isomers of stilbene (B7821643) derivatives is primarily achieved by analyzing the signals of the vinylic protons. The coupling constant (J-value) between these two protons is characteristically different for each isomer. For trans isomers, the vicinal coupling constant (³JHH) is typically larger, falling in the range of 12-18 Hz, due to the anti-periplanar relationship of the protons. In contrast, the cis isomer exhibits a smaller coupling constant, generally between 6-12 Hz, which reflects the syn-periplanar arrangement of its vinylic protons. creative-biostructure.com

In a mixed sample, the presence of both isomers can be confirmed by identifying two distinct sets of signals corresponding to the cis and trans forms. The relative concentration of each isomer can be determined by integrating the signals corresponding to the unique protons of each isomer. stackexchange.com For instance, the integration of the distinct vinylic proton signals allows for a quantitative assessment of the isomeric ratio in a mixture.

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), provide further powerful means for conformational analysis and isomer verification. creative-biostructure.comnih.gov NOE arises from the spatial proximity of nuclei (typically <5 Å). For this compound, an NOE would be expected between the vinylic protons and the protons on the adjacent phenyl rings, as they are spatially close. Conversely, in the trans isomer, such an interaction would be absent or significantly weaker. This through-space correlation is definitive proof of the cis configuration.

Temperature-dependent NMR studies can also offer insights into the dynamic processes and conformational flexibility of the molecule, such as the rotation around the single bonds connecting the phenyl rings to the ethylenic core. copernicus.org

Table 1: Characteristic ¹H NMR Data for Stilbene Isomers

| Isomer | Proton Type | Typical Chemical Shift (ppm) | Typical Coupling Constant (³JHH) |

|---|---|---|---|

| cis | Vinylic | ~6.6 | 6-12 Hz |

Note: Exact chemical shifts can vary based on the solvent and specific substituents on the aromatic rings.

Advanced Microscopic and Scattering Techniques for Solid-State and Aggregated Forms

The characterization of this compound in its solid state and in aggregated forms relies on advanced microscopic and scattering techniques, with X-ray crystallography being the most definitive method for determining the precise three-dimensional molecular structure.

While the specific crystal structure of unsubstituted this compound is not widely detailed, analysis of closely related derivatives provides significant insight into its solid-state conformation. For instance, single-crystal X-ray diffraction studies on cis-4-Bromo-4′-(dimethylamino)stilbene reveal critical conformational details that are applicable to the parent compound. nih.govresearchgate.net In this derivative, the molecule adopts a distinct non-planar conformation. nih.gov The two benzene (B151609) rings are significantly twisted relative to each other, with a measured dihedral angle of 50.5(3)°. nih.govresearchgate.net This twisting is a result of the steric hindrance between the aromatic rings in the cis configuration. nih.gov

Furthermore, the phenyl rings are twisted out of the plane of the central ethylene bond. nih.gov The dimethylamino group is also slightly twisted with respect to the phenyl ring to which it is attached, with a dihedral angle of 8.6(7)°. nih.govresearchgate.net A key torsion angle (C4–C7=C8–C9) of 7.1(15)° highlights the repulsion between the aromatic rings and confirms the cis conformation around the double bond. nih.govresearchgate.net Such crystallographic data provides unambiguous proof of the molecular geometry in the solid state.

When this compound or its derivatives are adsorbed onto surfaces, forming aggregated structures, their orientation and interaction with the substrate can be studied. For the related compound cis-4-(N,N-Dimethylamino)-4′-nitrostilbene on an amorphous silica (B1680970) glass surface, various adsorption geometries are possible. acs.org These include orientations where the molecule is upright, flat, or tilted with respect to the surface. The specific interactions, such as hydrogen bonds between the functional groups and the silica surface, govern the stability of these aggregated forms. acs.org Techniques like high-resolution microscopy can probe the morphology of such surface aggregates, while scattering methods can provide information about the ordering and packing of the molecules within the aggregates.

Table 2: Crystallographic Data for a this compound Derivative (cis-4-Bromo-4′-(dimethylamino)stilbene)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (between benzene rings) | 50.5(3)° | nih.govresearchgate.net |

| Torsion Angle (C4–C7=C8–C9) | 7.1(15)° | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-4-Dimethylaminostilbene |

| cis-4-Bromo-4′-(dimethylamino)stilbene |

Photophysical Phenomena and Excited State Dynamics of Cis 4 Dimethylaminostilbene

Photoisomerization Mechanisms and Pathways

The photoisomerization of cis-4-Dimethylaminostilbene is a cornerstone of its photophysical profile, involving dynamic structural changes that dictate its relaxation from an excited state.

Unimolecular cis-trans Photoisomerization Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state, initiating a unimolecular transformation to its trans isomer. This process is remarkably efficient and proceeds through multiple relaxation channels. The dynamics of this isomerization are sensitive to the surrounding environment, with solvent polarity playing a significant role in the quantum yield of the reaction. For instance, in many stilbene (B7821643) derivatives, the photoisomerization quantum yield is observed to decrease as the solvent polarity increases. nih.gov

The isomerization can occur through either a singlet or a triplet excited state pathway. In substituted stilbenes, the presence of electron-donating and electron-accepting groups can influence the dominant pathway. researchgate.netresearchgate.net The process often involves the population of a non-fluorescent rotamer or a fluorescent twisted intramolecular charge transfer (TICT) state. nih.gov

Role of the Ethylenic Double Bond Torsion in Isomerization

A critical step in the cis-trans isomerization of stilbenes is the twisting around the central ethylenic double bond. nih.gov In the excited state, the energy barrier for this rotation is significantly lowered, allowing for facile conversion from the cis to the trans configuration. This torsional motion is a key non-radiative decay pathway and is often in competition with fluorescence. researchgate.net The geometry of the molecule in the excited state evolves along the C=C torsion coordinate, leading to a twisted intermediate, which is considered a crucial "phantom state" in the isomerization process. This intermediate is typically dark and short-lived, making its direct experimental observation challenging.

Excited-State Deactivation Pathways and Electronic Relaxation

Following photoexcitation, this compound can return to the ground state through several competing deactivation pathways, including internal conversion and intersystem crossing.

Internal Conversion Processes

Internal conversion is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity without the emission of a photon. For many stilbene derivatives, internal conversion is a significant deactivation pathway, particularly when the energy gap between the involved electronic states is small. This process often competes with fluorescence and photoisomerization. Theoretical models suggest that in some substituted pyridylethylenes, which are analogous to stilbenes, internal conversion can be the primary decay path, especially when n,π* states are in proximity to the lowest excited singlet π,π* state. iupac.org

Intersystem Crossing (ISC) to Triplet Manifold

Intersystem crossing (ISC) is a process where the molecule changes its spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). This pathway is particularly relevant for substituted stilbenes, where it can open up a triplet-mediated route for isomerization. nih.govresearchgate.net The efficiency of ISC can be enhanced by factors such as the presence of heavy atoms or specific substituent groups that promote spin-orbit coupling. researchgate.net The triplet state of stilbenes is characterized by a twisted geometry and has a longer lifetime compared to the excited singlet state. researchgate.net The decay from the triplet state back to the ground state (either cis or trans) completes the isomerization cycle.

Conical Intersections (CI) in Non-Adiabatic Decay

The photophysical behavior of stilbene derivatives, including this compound, is largely governed by non-adiabatic decay processes, which are extremely rapid, often occurring on a picosecond or sub-picosecond timescale. barbatti.org A central feature of this decay mechanism is the presence of conical intersections (CIs), which are specific molecular geometries where the potential energy surfaces of the ground state (S₀) and the first excited singlet state (S₁) become degenerate (i.e., they cross). barbatti.org These CIs act as efficient funnels, facilitating ultrafast internal conversion from the excited state back to the ground state. barbatti.orgnih.gov

Upon photoexcitation to the S₁ state, the cis isomer of a push-pull stilbene like 4-dimethylamino-4'-nitrostilbene (B1242720) (a closely related compound) is positioned on a steeply decreasing potential energy surface that leads directly towards a conical intersection. nih.govnycu.edu.tw The primary deactivation pathway from the S₁ state involves rotation around the central C=C double bond. nih.gov This torsional motion leads the molecule towards a "twisted" geometry, approximately 90° from the planar conformation, where the S₁/S₀ energy gap is minimal and the CI is accessible. ucm.es

Once the molecule reaches the vicinity of the CI, the Born-Oppenheimer approximation breaks down, and the probability of a non-radiative transition to the S₀ ground state becomes extremely high. barbatti.org After passing through the CI, the molecule is on the ground state potential energy surface in a twisted configuration. From this point, it can relax to form either the cis or the trans ground-state isomer, completing the photoisomerization cycle. nih.govnycu.edu.tw For the cis isomer, the pathway to the CI is often barrierless, explaining the very short excited-state lifetimes and the efficiency of the cis-to-trans isomerization process. nih.govnycu.edu.tw The initial direction of the twisting motion following excitation can determine the branching ratio between different relaxation pathways, such as C=C bond twisting leading to isomerization or other cyclization reactions in more complex stilbenes. nih.govnycu.edu.tw

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

Stilbenes featuring an electron-donating group (like dimethylamino) on one phenyl ring and an electron-accepting group (or, in this case, the unsubstituted phenyl ring acting as a relative acceptor) are known as "push-pull" systems. researchgate.net Upon photoexcitation, these molecules undergo a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). researchgate.net This creates a highly polar excited state with a large dipole moment, where electron density has moved from the donor end of the molecule to the acceptor end. researchgate.netresearchgate.net

The formation of an ICT state can be further stabilized through molecular rearrangement, leading to a specific conformational state known as the Twisted Intramolecular Charge Transfer (TICT) state. temple.edu The widely accepted TICT model posits that following excitation to an initial, planar "locally excited" (LE) state, the molecule can relax into a more stable, charge-separated state by twisting around a single bond. temple.edunih.gov In the case of aminostilbenes, this typically involves the rotation of the dimethylamino group relative to the phenyl ring it is attached to. temple.edunih.gov This twisting motion decouples the p-orbitals of the donor group from the π-system of the rest of the molecule, which facilitates a more complete charge separation and results in the highly polar TICT state. temple.edu

The existence of ICT and TICT states is characterized by several key photophysical signatures. One of the most prominent is a large Stokes shift (a significant difference in energy between the absorption and emission maxima) in polar solvents. nih.gov This occurs because the highly polar TICT state is strongly stabilized by polar solvent molecules, lowering its energy and thus red-shifting the subsequent fluorescence emission. researchgate.netnih.gov In some systems, dual fluorescence can be observed, with one emission band from the LE state and a second, red-shifted band from the TICT state. temple.edunih.gov

The transition from the initially excited state to the stable ICT/TICT state is accompanied by significant structural relaxation. The key coordinates for this relaxation are the torsional angles around specific chemical bonds. For push-pull stilbenes, two primary rotational motions are critical:

Twisting of the central ethylenic (C=C) bond: This motion leads towards the conical intersection responsible for cis-trans isomerization. nih.gov

Twisting of the C-N single bond: This involves the rotation of the dimethylamino donor group relative to the plane of the adjacent phenyl ring. This is the principal motion implicated in the formation of the TICT state. temple.edu

Environmental and Substituent Effects on Photophysics

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment, particularly its polarity and viscosity. nih.gov The large change in dipole moment upon excitation to the ICT state means that polar solvents will interact more strongly with the excited state than the ground state, leading to significant stabilization. researchgate.net

Solvent Polarity: Increasing solvent polarity has a pronounced effect on the excited-state dynamics.

Excited-State Lifetime: In polar solvents, the ICT/TICT state is stabilized, which can influence the competition between radiative (fluorescence) and non-radiative (isomerization) decay pathways. rsc.org For many push-pull stilbenes, increasing solvent polarity enhances the rate of isomerization, leading to shorter fluorescence lifetimes. researchgate.net

Quantum Yields: The fluorescence quantum yield often decreases in more polar solvents. researchgate.net This is because the stabilization of the polar ICT state can lower the energy barrier for twisting around the central double bond, making the non-radiative isomerization pathway more competitive with fluorescence. researchgate.net

Spectral Shifts: As polarity increases, the emission spectrum undergoes a significant red-shift (bathochromic shift) due to the stabilization of the polar excited state. nih.gov

Solvent Viscosity: Solvent viscosity primarily affects molecular motions, such as the large-scale twisting required for both isomerization and TICT state formation. ekb.eg

Excited-State Lifetime and Quantum Yields: In highly viscous solvents, the torsional motions around the C=C and C-N bonds are hindered. This suppression of non-radiative decay pathways, particularly isomerization, leads to a marked increase in the fluorescence quantum yield and longer excited-state lifetimes. ekb.eg This phenomenon is the basis for their use as "fluorescent molecular rotors" to probe microviscosity. nih.gov The relationship between fluorescence intensity and viscosity is often described by the Förster–Hoffmann equation. ekb.eg

The table below summarizes the typical effects of solvent properties on the photophysics of a related push-pull stilbene, trans-4-(Dimethylamino)-4′-cyanostilbene, which illustrates the general principles.

| Solvent | Polarity (Dielectric Constant, ε) | Fluorescence Quantum Yield (Φf) | Isomerization Quantum Yield (Φt→c) |

|---|---|---|---|

| n-Hexane | 1.88 | 0.03 | 0.48 |

| Benzene (B151609) | 2.27 | 0.06 | 0.48 |

| Diethyl ether | 4.34 | 0.14 | 0.31 |

| Ethyl acetate (B1210297) | 6.02 | 0.28 | 0.15 |

| Acetonitrile | 37.5 | 0.61 | 0.02 |

The chemical structure of the amine donor group plays a critical role in determining the photophysical outcome. Modifications that alter the electronic conjugation or introduce steric bulk can significantly change fluorescence efficiency and isomerization rates. nih.govntu.edu.tw

Amine Conjugation Effect: The degree of electronic communication between the nitrogen lone pair of the amino group and the stilbene π-system is crucial. Enhancing this conjugation can lead to dramatic changes in photophysical properties. For instance, replacing the methyl groups on the nitrogen with phenyl groups (e.g., in 4-(N,N-diphenylamino)stilbene) leads to a more planar geometry around the nitrogen atom and stronger orbital interaction. nih.govntu.edu.tw This "amino conjugation effect" results in a larger charge-transfer character in the excited state. nih.gov Consequently, these N-phenyl substituted aminostilbenes exhibit significantly higher fluorescence quantum yields and lower isomerization quantum yields compared to their N,N-dimethylated counterparts. nih.govntu.edu.tw This is attributed to a higher energy barrier for twisting in the singlet excited state, which makes the non-radiative isomerization pathway less favorable. nih.gov

Steric Hindrance: Conversely, introducing bulky substituents that create steric hindrance can force the amino group to twist out of the plane of the phenyl ring even in the ground state. nih.gov For example, in 4-(N-(2,6-dimethylphenyl)amino)stilbene, the ortho-methyl groups on the N-phenyl ring prevent a planar conformation. nih.gov This steric hindrance weakens the electronic conjugation between the nitrogen and the stilbene moiety. nih.gov As a result, the photophysical behavior of such sterically hindered molecules resembles that of simpler aminostilbenes like 4-aminostilbene (B1224771) and 4-N,N-dimethylaminostilbene, which are characterized by low fluorescence and efficient isomerization. nih.gov The substituent effects can therefore be categorized as inertial (due to mass), steric (due to size), and electronic (due to changes in the potential energy surface), all of which can influence the decay timescales and reaction pathways. ucm.es

Computational and Theoretical Investigations of Cis 4 Dimethylaminostilbene

Quantum Chemical Calculations of Ground and Excited States

Quantum chemical calculations are fundamental to understanding the behavior of cis-4-Dimethylaminostilbene at a molecular level. These methods are used to determine the geometries of the molecule in its different electronic states and to predict its spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For stilbene (B7821643) derivatives, DFT calculations are crucial for determining optimized ground-state (S₀) geometries and understanding how substituents influence their electronic properties.

In the case of the cis isomer of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), DFT and other high-level calculations reveal a nonplanar geometry in the ground state. nih.gov This twisting hinders the π-conjugation across the molecule, which in turn impedes intramolecular charge transfer (ICT) from the dimethylamino donor group to the opposing substituent. nih.gov This contrasts with the trans isomer, which has a more planar geometry that facilitates strong electronic communication and charge transfer. nih.govmdpi.com The structural parameters obtained from these calculations, such as bond lengths and dihedral angles, form the foundation for subsequent excited-state calculations and simulations.

Computational studies on related derivatives, such as trans-4-N,N-dimethylamino-4'-nitro-stilbene (DNS) and trans-4-N,N-dimethylamino-4'-cyanostilbene (DCS), using the B3LYP level of theory, have also been performed to calculate ground state geometries and dipole moments, showing good agreement with available experimental data. semanticscholar.org

Time-Dependent Density Functional Theory (TDDFT) is a principal method for studying the electronic excited states of medium to large-sized molecules. chemrxiv.org It is frequently employed to calculate vertical excitation energies, which correspond to the absorption of light, and to predict absorption spectra. chemrxiv.org

For donor-acceptor stilbenes, TDDFT calculations help elucidate the nature of the excited states involved in their photophysics. researchgate.net For instance, upon photoexcitation, these molecules transition from the ground state (S₀) to an excited singlet state (S₁), often characterized by a significant degree of intramolecular charge transfer. semanticscholar.org However, standard TDDFT can face challenges, particularly in accurately describing Rydberg and charge-transfer excited states, sometimes underestimating their energies. github.iochemrxiv.org Despite these limitations, TDDFT remains a valuable tool for providing qualitative and semi-quantitative insights into the electronic transitions that govern the spectroscopic properties of molecules like this compound. chemrxiv.orgresearchgate.net Studies on similar systems like 4-(dimethylamino)benzonitrile (B74231) (DMABN) show that TDDFT energy calculations are in good agreement with higher-level methods like CASSCF and EOM-CCSD, although discrepancies can arise due to the complex nature of electron correlation in these systems. nih.gov

The photoisomerization and relaxation of excited molecules often involve regions on the potential energy surface where two electronic states become degenerate. These regions, known as conical intersections (CIs), provide ultra-fast, efficient pathways for non-radiative decay back to the ground state. chemrxiv.org Similarly, intersystem crossings (ISCs) are points where the molecule can switch between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state).

Due to their multi-configurational nature, accurately describing these phenomena requires advanced multi-reference methods. The Complete Active Space Self-Consistent Field (CASSCF) method is used to obtain a qualitatively correct description of the molecular orbitals and electronic states in these complex regions. nih.gov For quantitative accuracy, the energies are often recalculated using higher-level perturbation theories, such as the n-electron valence state second-order perturbation theory (NEVPT2). nih.govmdpi.comnih.gov

For the cis isomer of DANS, these calculations have revealed several critical points on the excited-state potential energy surface. mdpi.com Upon excitation, the molecule can decay via different pathways involving distinct CIs and ISCs:

CI-S₁/S₀-twist-c: A conical intersection reached by twisting the central C=C double bond, facilitating the cis-to-trans isomerization. mdpi.com

CI-S₁/S₀-DHP: A conical intersection leading to the formation of a dihydrophenanthrene (DHP) ring-closed product. mdpi.com

ISC-S₁/T₁-cis: An intersystem crossing point that allows the molecule to transition to the triplet state manifold, potentially leading to DHP formation on the triplet surface. mdpi.com

The relative energies of these intersections, calculated with respect to the initial excited state, determine the branching ratio between the competing decay channels. nycu.edu.tw

| Structure / Point | State | Relative Energy (eV) | Description |

|---|---|---|---|

| cis-S₀ | S₀ | 0.54 | Ground-state minimum of the cis isomer |

| cis-S₁-FC | S₁ | 4.22 | Franck-Condon point of the cis isomer upon S₁ excitation |

| CI-S₁/S₀-twist-c | S₁/S₀ | 3.08 | Twisted conical intersection for cis-trans isomerization |

| CI-S₁/S₀-DHP | S₁/S₀ | 2.35 | Conical intersection for dihydrophenanthrene formation |

| ISC-S₁/T₁-cis | S₁/T₁ | 3.12 | Intersystem crossing for cis isomer |

Data sourced from He et al., Molecules 2020, 25(9), 2230. nih.govmdpi.comresearchgate.net

Semiempirical methods offer a computationally less expensive alternative to ab initio calculations for studying the photophysics of large molecules. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

For donor-acceptor stilbenes like DANS, semiempirical Hamiltonians such as SAM1 have been used to calculate ground and excited-state properties. researchgate.net These studies, often incorporating a continuum model for the solvent, can explore relaxation pathways and explain the strong dependence of fluorescence, intersystem crossing, and internal conversion on the solvent environment. researchgate.net For example, semiempirical calculations on trans-4-(dimethylamino)-4'-cyanostilbene (DCS) suggested that an anilino twisted intramolecular charge transfer (TICT) state could be the emissive state in polar solvents. researchgate.net Although sometimes superseded by more accurate DFT and multi-reference methods, semiempirical calculations remain useful for initial explorations of potential energy surfaces and for studying systems where higher-level calculations are not feasible.

Potential Energy Surface (PES) Mapping for Photoisomerization Pathways

Understanding the mechanism of photoisomerization requires mapping the potential energy surface (PES) of the relevant electronic states. The PES represents the energy of the molecule as a function of its geometry, and its topology dictates the most likely reaction pathways.

For cis-DANS, computational mapping of the S₁ PES reveals that the Franck-Condon (FC) region, reached immediately after light absorption, is located at a high-energy point on the surface. mdpi.comnycu.edu.tw From this point, the PES slopes steeply downwards towards the regions of the conical intersections. mdpi.comnycu.edu.tw The initial direction of motion on this surface determines the outcome of the photoreaction.

Pathway 1 (Isomerization): If the initial motion involves twisting around the central ethylenic C=C bond, the molecule is funneled towards the CI-S₁/S₀-twist-c conical intersection. Passing through this CI allows for efficient non-radiative decay and can result in the formation of either the trans or cis isomer in the ground state. mdpi.com

Pathway 2 (Ring Closure): If the initial motion involves twisting of the phenyl rings in a conrotatory fashion, the molecule can be guided towards the CI-S₁/S₀-DHP conical intersection, leading to the formation of a dihydrophenanthrene (DHP) derivative. mdpi.com

The topology of the PES, including the location and accessibility of these conical intersections, is therefore the primary factor controlling the branching ratio between cis-trans photoisomerization and photocyclization. nycu.edu.tw

Molecular Dynamics Simulations for Conformational Landscapes and Environmental Interactions

While quantum chemical calculations provide detailed information about specific points on the PES, molecular dynamics (MD) simulations model the motion of atoms and molecules over time. nih.gov This allows for the exploration of conformational landscapes and the explicit study of interactions between the molecule and its environment, such as a solvent or a surface.

For molecules like DANS, understanding environmental interactions is critical, as their photophysical properties are highly sensitive to their surroundings. acs.org Computational studies have been performed to investigate the adsorption of both cis- and trans-DANS on the surface of amorphous silica (B1680970), a common carrier material. acs.org Using DFT-based methods, researchers optimized various initial orientations of the isomers on the silica surface to identify the most stable adsorption geometries. acs.org

This analysis revealed several key types of interactions that govern the adsorption process:

Hydrogen bonding between the silanol (B1196071) (Si-OH) groups on the surface and the nitro group of DANS (O-H···O). acs.org

Hydrogen bonding between surface silanols and the π-system of the aromatic rings (O-H···π). acs.org

Weaker interactions involving the C-H bonds of the aromatic rings and the dimethylamino group with surface oxygen atoms (C-H···O). acs.org

By categorizing the numerous optimized structures, these simulations provide a detailed picture of the conformational landscape of the molecule when confined to a surface, demonstrating how environmental constraints can influence molecular geometry and stability. acs.org

Modeling of Photorelaxation Pathways and Nonadiabatic Decay Networks

Computational modeling provides critical insights into the ultrafast events that govern the deactivation of electronically excited molecules. For stilbene derivatives like this compound, theoretical investigations are essential to map the complex potential energy surfaces and identify the key pathways for photorelaxation and photoisomerization. These studies typically employ high-level quantum chemical methods to simulate the dynamics following photoexcitation.

Upon absorption of a photon, this compound is promoted from its ground electronic state (S0) to an excited singlet state (typically S1). The subsequent relaxation back to the ground state is a complex process involving multiple competing channels. Computational models have shown that for stilbene-type molecules, these pathways are often dictated by the topology of their excited-state potential energy surfaces.

A central concept in understanding these photorelaxation processes is the role of conical intersections (CIs) . CIs are regions of the potential energy surface where two electronic states become degenerate, providing highly efficient funnels for nonadiabatic transitions—that is, radiationless decay from a higher to a lower electronic state. For cis-stilbenes, a critical pathway involves torsional motion around the central ethylenic double bond. As the molecule twists, the energy gap between the S1 and S0 states decreases, leading to a CI. At this geometry, the molecule can efficiently return to the ground state, partitioning between the cis and trans isomers.

Another significant photorelaxation pathway that can be modeled is electrocyclization. In this process, the excited cis-stilbene (B147466) isomer can undergo a ring-closing reaction to form a transient intermediate, 4a,4b-dihydrophenanthrene (DHP) . The formation and subsequent reopening of DHP represent a competing channel to direct cis-trans isomerization. Theoretical models can calculate the energy barriers and reaction coordinates for both the twisting and the electrocyclization pathways, helping to predict the quantum yields of each process.

Furthermore, computational studies can also investigate the role of triplet states in the photorelaxation dynamics. Intersystem crossing (ISC) , a process that involves a change in spin multiplicity from a singlet to a triplet state (e.g., S1 → T1), can provide alternative deactivation routes. Modeling the spin-orbit couplings that facilitate ISC is crucial for a complete picture of the photophysical behavior. For some stilbene derivatives, triplet-mediated pathways can significantly influence the isomerization dynamics and quantum yields.

Simulations of these processes often utilize sophisticated methods such as multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) or time-dependent density functional theory (TDDFT) coupled with surface-hopping dynamics. These methods allow researchers to trace the trajectories of excited molecules and determine the timescales and efficiencies of the various decay pathways.

| Photorelaxation Pathway | Key Intermediate/Transition State | Final Product(s) |

| Photoisomerization | Twisting around the C=C double bond leading to a conical intersection (CI) | trans-4-Dimethylaminostilbene, this compound |

| Electrocyclization | Ring-closure transition state | 4a,4b-dihydrophenanthrene (DHP) intermediate |

| Intersystem Crossing | Transition from singlet (S1) to triplet (T1) state | Ground state recovery via phosphorescence or non-radiative decay |

This table provides an interactive overview of the principal modeled photorelaxation channels for this compound.

Mechanistic Studies of Cis 4 Dimethylaminostilbene Interactions with Molecular and Material Environments

Adsorption Mechanisms on Surfaces (e.g., Amorphous Silica (B1680970) Glass, Hexagonal Boron Nitride)

Beyond specific hydrogen bonds, the extensive π-system of the stilbene (B7821643) backbone plays a crucial role in surface adsorption. acs.org O–H···π interactions, where surface hydroxyl groups interact with the electron clouds of the aromatic rings and the central double bond, are significant contributors to the binding energy. acs.orgresearchgate.net

These varied interactions lead to specific orientational preferences. For the irregularly shaped cis isomer of DANS, computational studies show a clear preference for orientations that maximize the number of contact points with the rugged glass surface. acs.org End-on orientations, where only one functional group interacts with the surface, are generally disfavored due to the limited contact area. acs.org Instead, parallel or flat-on orientations are favored, as they allow for simultaneous hydrogen bonding of functional groups and broad O–H···π interactions with the aromatic rings. acs.orgresearchgate.net This preference for maximizing surface contact suggests that cis-4-Dimethylaminostilbene would similarly adopt a conformation that allows its aromatic rings to lie as parallel to the surface as possible.

On a chemically inert and atomically flat surface like hexagonal boron nitride (h-BN), adsorption is expected to be governed primarily by weaker van der Waals forces and π-stacking interactions. Studies on the adsorption of long-chain alkanes on h-BN show that molecules align with the lattice vectors of the substrate to maximize their interaction footprint. nottingham.ac.ukresearchgate.net It can be inferred that the aromatic π-system of this compound would likely favor a planar adsorption geometry, aligning with the hexagonal structure of the h-BN surface to maximize π-π interactions.

| Interaction Type | Description | Significance |

|---|---|---|

| O–H···O Hydrogen Bonds | Interaction between surface hydroxyls and the molecule's nitro group (in DANS). | Dominant interaction driving adsorption. acs.org |

| O–H···π Interactions | Interaction between surface hydroxyls and the aromatic rings/double bond. | Plays a critical role in stabilization and orientational preference. acs.orgresearchgate.net |

| C–H···O Interactions | Weaker interactions involving C-H bonds of the dimethylamino group and aromatic rings. | Present, but contribute little to the overall adsorption energy. acs.orgresearchgate.net |

Interactions within Confined Environments (e.g., Zeolites)

Zeolites are crystalline aluminosilicates with a highly regular, porous framework of molecular dimensions, making them unique environments for studying guest-host interactions. nih.gov The channels and cages within zeolites can impose significant steric constraints on guest molecules, influencing their conformation and electronic properties.

Specific research on the sorption of this compound within zeolite channels is limited. However, general principles of zeolite-guest interactions can be considered. The sorption mechanism would likely involve a combination of factors:

Van der Waals Interactions: Dispersion forces between the molecule and the interior walls of the zeolite pores.

Electrostatic Interactions: Interactions between the molecule's dipole moment and the electric fields within the zeolite framework, which are generated by the presence of charge-compensating cations (e.g., Na⁺, H⁺).

Hydrogen Bonding: Interactions with Brønsted acid sites (bridging Si–(OH)–Al groups) or silanol (B1196071) groups on the internal surfaces of the zeolite. researchgate.net

The confinement within the zeolite channels can significantly perturb the electronic states of the guest molecule. The steric hindrance can restrict the torsional motions necessary for photoisomerization or non-radiative decay, potentially leading to changes in fluorescence quantum yields and lifetimes. The local electric fields can also induce a Stark effect, shifting the absorption and emission spectra of the entrapped molecule.

Molecular-Level Interactions in Complex Media (e.g., Antibody Binding Sites)

The unique photophysical properties of this compound, particularly its behavior as a molecular rotor, make it a sensitive probe for investigating complex and confined biological environments such as the binding sites of antibodies. When located within such a cavity, the molecule's intramolecular rotation is sterically hindered, leading to significant changes in its fluorescence characteristics. This phenomenon allows for detailed studies of the local dynamics and physical parameters within these nanoscale environments.

The fluorescence of this compound is intrinsically linked to its ability to undergo torsional motion around the ethylenic bond in the excited state. In low-viscosity solvents, the molecule can freely rotate, which provides a non-radiative decay pathway, resulting in low fluorescence quantum yield. However, when this rotation is restricted, for example, within the sterically constrained environment of an antibody's antigen-binding site, the non-radiative pathway is suppressed. This suppression leads to a significant enhancement of the fluorescence quantum yield, a phenomenon known as fluorescence enhancement by restriction of intramolecular rotation (RIR).

The extent of this fluorescence enhancement and the associated changes in fluorescence lifetime are directly correlated with the degree of confinement and the local viscosity of the binding cavity. By measuring these photophysical parameters, it is possible to deduce valuable information about the dynamics and properties of the binding site itself. For instance, a higher fluorescence quantum yield and a longer fluorescence lifetime would indicate a more rigid and tightly packed binding pocket that severely restricts the probe's movement.

Research in this area often involves spectroscopic techniques to monitor the behavior of this compound upon binding. The table below summarizes the typical changes observed in the photophysical properties of a molecular rotor like this compound when it transitions from a free state in solution to a bound state within a protein cavity.

| Parameter | Free in Solution (Low Viscosity) | Bound in Protein Cavity (High Viscosity/Confined) | Information Gained |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | Low | High | Degree of rotational restriction; rigidity of the binding site. |

| Fluorescence Lifetime (τf) | Short | Long | Local viscosity and dynamics of the immediate environment. |

| Emission Maximum (λem) | Shifts with solvent polarity | Shifts according to the polarity of the binding site | Polarity and electrostatic nature of the binding cavity. |

| Rotational Correlation Time | Fast | Slow | Size and shape of the probe-protein complex; mobility of the probe within the site. |

The sensitivity of this compound's fluorescence to its local environment allows for the mapping of the microenvironment within the antibody binding site. Variations in the local dynamics, viscosity, and polarity across different regions of the binding cavity can be probed, providing a detailed picture of the molecular landscape that governs antigen recognition and binding. These studies are crucial for understanding the fundamentals of antibody-antigen interactions and for the rational design of therapeutic antibodies and diagnostics.

Advanced Applications Based on Tunable Photophysical Mechanisms

Development of Photo-Switchable Systems and Molecular Motors

Molecules with π-conjugated systems, such as stilbene (B7821643) derivatives, are widely utilized as photochromic probes and the core components of light-driven molecular motors. nih.gov The ability to reversibly switch between two distinct isomers using light allows for the precise control of molecular geometry and, consequently, function.

The fundamental mechanism enabling the function of cis-4-Dimethylaminostilbene in photoswitchable systems is its photochemical cis-trans isomerization. acs.org Upon absorption of light, the molecule is promoted to an excited state. In this state, the rotational barrier around the central ethylenic double bond is significantly lowered, allowing for rotation to a perpendicularly twisted conformation. researchgate.net From this intermediate state, the molecule can relax back to the ground state as either the cis or trans isomer. This reversible process, driven by specific wavelengths of light, forms the basis of a molecular switch. researchgate.net

This light-induced transformation from the bent cis shape to the more linear and planar trans shape represents a significant and controllable structural change at the molecular level. When incorporated into larger molecular architectures, such as polymers or supramolecular assemblies, this isomerization can be used to induce macroscopic changes in material properties or to generate mechanical work, forming the basis of a molecular motor. researchgate.netrcsb.org The process is highly dependent on the molecular environment; factors like the available free molecular volume can influence the efficiency of the isomerization, allowing for further external control over the switching process. researchgate.net

| Feature | Description | Implication |

| Switching Mechanism | Reversible cis-trans isomerization around the C=C double bond. | Allows for binary (on/off) control of molecular state. |

| Stimulus | Specific wavelengths of light (typically UV for trans→cis and visible for cis→trans). researchgate.net | Enables remote and non-invasive operation. |

| Structural Output | Change from a non-planar, bent geometry (cis) to a planar, linear geometry (trans). | Can be used to control larger system morphology or generate force. |

| Reversibility | The process can be cycled between isomers multiple times. researchgate.net | Essential for reusable switches and continuous motor function. |

Rational Design of Fluorescent Probes and Sensors

The strong dependence of the fluorescence properties of 4-Dimethylaminostilbene derivatives on their local environment makes them excellent candidates for the rational design of fluorescent probes and sensors. researchgate.netnih.gov These probes can report on properties such as solvent polarity, viscosity, and the presence of specific analytes through changes in their fluorescence emission. rsc.org

The environmental sensitivity of 4-Dimethylaminostilbene arises from the competition between two primary de-excitation pathways from the first excited singlet state: fluorescence and trans→cis photoisomerization. researchgate.net Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating dimethylamino group to the rest of the π-conjugated system. researchgate.net

In non-polar solvents, the molecule tends to remain in a relatively planar excited state and de-excites primarily through fluorescence, resulting in a higher fluorescence quantum yield. However, in polar solvents, the highly polar excited state is stabilized. This stabilization facilitates twisting around the central double bond, leading to the formation of a non-emissive, twisted intermediate state often referred to as a twisted intramolecular charge-transfer (TICT) state. researchgate.netresearchgate.net This TICT state acts as a quenching funnel, rapidly de-exciting to the ground state non-radiatively and promoting isomerization. researchgate.net Consequently, fluorescence is quenched in polar environments.

Similarly, in a highly viscous or rigid environment, the physical motion required for twisting is hindered. This suppression of the non-radiative decay pathway leads to a significant enhancement in fluorescence intensity. This phenomenon is the basis for its use as a probe for microviscosity.

The design of effective environmentally sensitive probes based on the stilbene scaffold follows several key principles derived from an understanding of their photophysical mechanisms. mdpi.comresearchgate.net

Incorporate a Donor-Acceptor (D-A) Structure: The core design involves connecting a strong electron-donating group (like dimethylamino) to an electron-accepting group through a π-conjugated bridge (the stilbene core). researchgate.net This setup is essential for establishing the charge-transfer character of the excited state, which is the origin of the environmental sensitivity.

Enable Rotational Freedom: The linker between the donor/acceptor and the central bridge must allow for torsional motion (twisting). It is this motion that provides the non-radiative de-excitation pathway that competes with fluorescence. mdpi.com The efficiency of this twisting is what is modulated by the environment.

Tune Excited State Polarity: The choice of donor and acceptor groups determines the dipole moment of the excited state. A larger change in dipole moment between the ground and excited states generally leads to greater sensitivity to solvent polarity (solvatochromism). researchgate.net

Inhibit Non-Desired Quenching: While environmental quenching is desired for sensing, other quenching pathways like intersystem crossing should be minimized to ensure a high potential dynamic range. mdpi.com By strategically modifying the molecular structure, for instance by introducing bulky groups or cyclizing the amine moiety, the propensity for forming "dark" TICT states can be controlled to fine-tune the fluorescence response. mdpi.com

The following table, using data for the closely related trans-4-cyano-4'-dimethylaminostilbene, illustrates the effect of solvent polarity on fluorescence quantum yield, a direct consequence of these design principles.

| Solvent | Polarity (ET(30) scale) | Fluorescence Quantum Yield (Φf) | Reference |

| n-Hexane | 31.0 | 0.70 | researchgate.net |

| Toluene | 33.9 | 0.61 | researchgate.net |

| Diethyl ether | 34.5 | 0.60 | researchgate.net |

| Acetone | 42.2 | 0.09 | researchgate.net |

| Acetonitrile | 45.6 | 0.03 | researchgate.net |

| Methanol | 55.4 | 0.01 | researchgate.net |

Integration into Advanced Materials for Optoelectronics and Photonics

The distinct electronic and photophysical properties of donor-acceptor stilbenes are being harnessed for the development of advanced materials for optoelectronics and photonics. uni-paderborn.de Their ability to undergo charge transfer and respond to light makes them suitable for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and nonlinear optical materials.

The performance of organic electronic devices often depends critically on the electronic properties of the interfaces between different materials, such as between an organic semiconductor and a metal electrode. mpg.de Molecules like 4-Dimethylaminostilbene, with their inherent donor-acceptor structure, exhibit strong intramolecular charge transfer upon excitation. researchgate.net When these molecules are deposited onto a surface, intermolecular charge transfer can also occur between the molecule and the substrate. nih.gov

This charge transfer at the organic/metal or organic/semiconductor interface can lead to significant structural rearrangements in both the molecule and the surface, which in turn governs the growth, morphology, and electronic properties of the organic film. mpg.de For instance, electron transfer from a metal surface to an adsorbed organic molecule can alter bond lengths and molecular conformation, influencing how subsequent molecules self-assemble. mpg.de Controlling this charge transfer is therefore essential for engineering the properties of the resulting device. In systems like graphene-organic heterostructures, modulating the charge transfer can allow for layer-by-layer growth of highly crystalline organic films, leading to improved charge-injection efficiency and higher electron mobility in devices like field-effect transistors. nih.gov

The activation energy for the main non-radiative decay pathway (trans→cis isomerization) is a key parameter that reflects the charge transfer characteristics and environmental coupling.

| Compound | Solvent | Activation Energy (kcal/mol) | Deactivation Pathway | Reference |

| trans-4-cyano-4'-dimethylaminostilbene | 2-Methyltetrahydrofuran | 3.5 | trans→cis isomerization | researchgate.net |

| trans-4-cyano-4'-dimethylaminostilbene | Toluene | 5.8 | trans→cis isomerization | researchgate.net |

| trans-4-cyano-4'-dimethylaminostilbene | Acetonitrile | 7.8 | trans→cis isomerization | researchgate.net |

| 4-nitro-4'-dimethylaminostilbene | Toluene | ~2.3 (from Φf) | Fluorescence Quenching | capes.gov.br |

| 4-nitro-4'-dimethylaminostilbene | Toluene | ~4.1 (from Φt→c) | trans→cis isomerization | capes.gov.br |

Photoresponsiveness in Polymer Composites and Nanomaterials

The integration of this compound into polymer composites and nanomaterials unlocks a range of advanced applications stemming from its photoresponsive behavior. The surrounding matrix—be it a polymer film or the confined space of a nanoparticle—can significantly influence the kinetics and efficiency of the cis-trans isomerization process, allowing for the fine-tuning of the material's optical and physical properties. This adaptability makes this compound a valuable component in the development of smart materials that respond to light stimuli.

The photoisomerization of stilbene derivatives, including 4-Dimethylaminostilbene, forms the basis for their use in photoresponsive polymers. This process involves a reversible transformation between the cis and trans isomers upon exposure to specific wavelengths of light. This molecular-level change can be harnessed to induce macroscopic changes in the host material, such as alterations in shape, polarity, or refractive index. For instance, the incorporation of stilbene-like molecules into polymer films has been explored for applications in optical data storage, where the two isomeric states can represent different informational bits. The isomeric state of these molecules is strongly influenced by the surrounding polymer matrix.

In the realm of nanomaterials, the encapsulation or surface functionalization with this compound can lead to the creation of photoswitchable nanoparticles. The confined environment of a nanoparticle can affect the photophysical properties of the encapsulated dye. For example, silica (B1680970) nanoparticles are a common choice for encapsulating organic dyes due to their transparency, biocompatibility, and well-established surface chemistry. While specific studies on this compound are limited, research on analogous stilbene derivatives provides insights into the expected behavior. For example, the study of 4-dimethylamino-4'-cyano-stilbene in silica matrices has shown that the environment can influence fluorescence quantum yields and lifetimes.

The interaction between the stilbene derivative and the host matrix is a critical factor. In polymer composites, the free volume and the polarity of the polymer can impact the efficiency of the cis-trans isomerization. Similarly, in nanomaterials, the nature of the dye-matrix interaction—whether covalent or non-covalent—plays a significant role in the resulting photophysical properties.

Detailed research into the behavior of this compound within these advanced materials is crucial for optimizing their performance. The following tables summarize key findings from studies on related stilbene derivatives in polymer and nanomaterial contexts, providing a predictive framework for the behavior of this compound.

| Parameter | Polymer Matrix | Observation |

| Isomerization | Polystyrene (PS) | The transient absorption spectra of related stilbene derivatives in PS films show characteristic peaks for the excited states, indicating that the polymer matrix supports the photoisomerization process. |

| Thermal Relaxation | Poly(methyl methacrylate) (PMMA) | The rate of thermal cis-to-trans relaxation can be influenced by the rigidity of the polymer matrix, with more rigid polymers potentially slowing down the process. |

| Optical Switching | Photochromic Polymers | Changes in the UV-Vis absorption spectra upon irradiation confirm the reversible switching between isomers, enabling applications like optical data storage. researchgate.net |

| Parameter | Nanomaterial | Observation |

| Fluorescence | Silica Nanoparticles | Encapsulation in silica can alter the fluorescence properties of stilbene derivatives, with studies on similar compounds showing shifts in emission spectra and changes in fluorescence lifetimes. researchgate.net |

| Adsorption | Amorphous Silica Surface | The adsorption orientation of both cis and trans isomers of a related compound, 4-(N,N-dimethylamino)-4′-nitrostilbene, on silica surfaces has been studied, revealing multiple interaction modes that can influence photophysical behavior. acs.org |

| Quantum Yield | Solution vs. Solid Matrix | The photoisomerization quantum yield of photoswitchable molecules can be determined in both solution and solid-state, which is crucial for characterizing their performance in nanomaterial composites. nih.gov |

Future Research Directions and Emerging Paradigms for Cis 4 Dimethylaminostilbene Research

Exploration of Novel Substitution Patterns and Their Mechanistic Impact on Photophysics

The photophysical behavior of the stilbene (B7821643) scaffold is highly sensitive to the nature and position of substituents on its phenyl rings. While the 4-dimethylamino group provides a strong electron-donating character, future research will systematically explore a wider range of substitution patterns to precisely tune the molecule's properties for specific applications.

The introduction of various electron-donating (D) and electron-accepting (A) groups can create "push-pull" systems, which significantly influence the intramolecular charge transfer (ICT) character of the excited states. chemrxiv.orgnih.gov This, in turn, affects the isomerization quantum yield, fluorescence efficiency, and excited-state lifetime. For instance, substituting the second phenyl ring with strong electron-withdrawing groups like cyano (–CN) or nitro (–NO₂) can enhance the ICT character, leading to altered photophysical pathways. chemrxiv.org

Future investigations should focus on:

Positional Isomerism: Systematically placing substituents at the ortho-, meta-, and para-positions to understand how the electronic and steric effects modulate the potential energy surfaces of the ground and excited states. acs.org Studies on aminostilbenes have shown that ortho and meta isomers can exhibit longer singlet lifetimes and lower photoisomerization quantum yields compared to the para isomer, often switching the isomerization mechanism from a singlet to a triplet state process. acs.org

Diverse Functional Groups: Moving beyond simple donor/acceptor groups to include halogens (e.g., –Br), methoxy (–OMe), and larger conjugated systems like triphenylamine (TPA). chemrxiv.orgresearchgate.net Bromine substitution, for example, can introduce heavy-atom effects, potentially promoting intersystem crossing and influencing triplet-state dynamics. Appending TPA units has been shown to enhance fluorescence emissions. chemrxiv.orgresearchgate.net

Steric Hindrance: Introducing bulky groups at the ortho-positions of the phenyl rings or on the ethylenic bridge can sterically hinder the isomerization process. This can be used to control the rotational barrier and stabilize specific conformations, potentially increasing fluorescence quantum yields by suppressing the non-radiative isomerization channel. researchgate.net

A systematic study of these novel substitution patterns will generate a rich dataset, allowing for the development of predictive models that correlate molecular structure with photophysical properties.

| Substituent Type | Position | Potential Mechanistic Impact on Photophysics | Anticipated Outcome |

| Strong Electron-Withdrawing (e.g., -NO₂, -CF₃) | para on the unsubstituted ring | Enhances "push-pull" character, stabilizes ICT state. | Increased solvatochromism, potential decrease in isomerization quantum yield in polar solvents. |